molecular formula C19H19FN4O B2718009 N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329080-42-4

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2718009
CAS No.: 329080-42-4
M. Wt: 338.386
InChI Key: VIYDXLYTDDIBIK-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)piperazine.

    Acylation Reaction: The piperazine intermediate is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide.

    Nitrile Introduction: Finally, the acetamide derivative is reacted with 2-cyanobenzyl chloride under basic conditions to yield the target compound, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological and psychiatric disorders, such as anxiety and depression.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, such as serotonin and dopamine receptors.

    Pathways Involved: By binding to these receptors, it modulates the release and uptake of neurotransmitters, thereby influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-(2-cyanophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
  • N-(2-cyanophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacological properties, such as its binding affinity to receptors and its metabolic stability. The fluorine atom can also affect the compound’s lipophilicity, enhancing its ability to cross the blood-brain barrier.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-6-2-4-8-18(16)24-11-9-23(10-12-24)14-19(25)22-17-7-3-1-5-15(17)13-21/h1-8H,9-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYDXLYTDDIBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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